molecular formula C10H10F6NiO5 B12087766 Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate

Cat. No.: B12087766
M. Wt: 382.87 g/mol
InChI Key: DUCAGFCMJBWFNU-UHFFFAOYSA-N
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Description

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two 1,1,1-trifluoro-2,4-pentanedionate ligands and two water molecules. This compound is known for its use in various chemical processes and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(0) or nickel(I) species.

    Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(0) or nickel(I) species.

    Substitution: Various nickel complexes with different ligands.

Scientific Research Applications

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.

    Industry: It is used in the deposition of nickel films and coatings, as well as in the production of nickel-based materials.

Mechanism of Action

The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.

Comparison with Similar Compounds

Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct chemical properties. Similar compounds include:

    Nickel(II) acetylacetonate: Lacks the trifluoromethyl groups, leading to different reactivity and applications.

    Nickel(II) hexafluoroacetylacetonate: Contains more fluorine atoms, resulting in higher stability and different chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

Molecular Formula

C10H10F6NiO5

Molecular Weight

382.87 g/mol

IUPAC Name

nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate

InChI

InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2;

InChI Key

DUCAGFCMJBWFNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2]

Origin of Product

United States

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